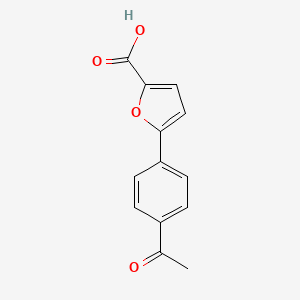

5-(4-Acetylphenyl)-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Acetylphenyl)-2-furoic acid, also known as 5-AP-2-FA, is an important organic compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C9H8O4, and is a derivative of furoic acid. 5-AP-2-FA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology, and has been found to possess a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Production of 2,5-Furandicarboxylic Acid

2,5-Furandicarboxylic acid (FDCA) has garnered interest due to its potential as a sustainable alternative to petroleum-derived terephthalic acid for bio-based polymer production. Research has explored various synthesis methods, including biocatalysis, which offers benefits like mild conditions, cost-effectiveness, and environmental friendliness. Studies on the biocatalytic production of FDCA, focusing on enzymatic and whole-cell catalysis, are crucial for efficient production methods in the future (Yuan et al., 2019).

Synthesis of 5-Substituted-2,5-Dihydro-2-Furoic Acids

Research on the synthesis of 5-alkyl- and 5-aryl-2-furoic acids under Birch conditions has been conducted. This study found that these acids yield methyl 5-alkyl-2,5-dihydro-2-furoates as cis- and trans-diastereoisomers with interesting spectroscopic properties. Additionally, 5-aryl-2-furoic acids produced 5-arylpentanoate or 5-arylpent-3-enoate, indicating diverse applications in the field of organic synthesis (Masamune, Ono, & Matsue, 1975).

Catalytic Synthesis from Furoic Acid

The catalytic synthesis of 2,5-FDCA from furoic acid, as a transition from C5 to C6 derivatives in biomass utilization, is a significant development. This process involves bromination, esterification, carbonylation, and hydrolysis, offering a novel route to FDCA from furfural-derived furoic acid. This method is essential for the polymer industry, potentially replacing p-phthalic acid (Zhang et al., 2017).

High-Performance Liquid Chromatography in Honey Analysis

High-performance liquid chromatography has been used to identify 2-furoic acid and related compounds in honey and honeydew samples. This method is significant in analyzing the composition of natural products and understanding the chemical transformations in processed foods (Nozal et al., 2001).

Biosynthesis of Furan-Based Carboxylic Acids

The biosynthesis of furan-based carboxylic acids, including furoic acid, using recombinant Escherichia coli cells, highlights the potential of microbial processes in industrial applications. This research opens avenues for synthesizing value-added chemicals from biomass-derived furans (Wang, Gong, & He, 2020).

Safety and Hazards

Zukünftige Richtungen

Boronic acids, which are related to 5-(4-Acetylphenyl)-2-furoic acid, are increasingly utilized in diverse areas of research . They have potential applications in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Copper-catalyzed asymmetric radical cyanation is also a potential future direction .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-(4-acetylphenyl)imidazole and 4-acetylphenyl-substituted imidazolium salts, have been found to inhibit enzymes like carbonic anhydrase (hcas) and acetylcholinesterase (ache) . These enzymes play crucial roles in various physiological processes, including fluid balance and neurotransmission .

Mode of Action

Based on the action of structurally similar compounds, it may interact with its targets (like hcas and ache) and inhibit their activity . This inhibition could lead to changes in the physiological processes regulated by these enzymes .

Biochemical Pathways

For instance, hCAs are involved in maintaining pH and fluid balance in the body, while AChE is crucial for terminating synaptic transmission in the nervous system .

Pharmacokinetics

A compound with a similar structure, (3s)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid, is predicted to have high intestinal absorption and blood-brain barrier permeability .

Result of Action

Based on the action of structurally similar compounds, it may lead to changes in fluid balance and neurotransmission due to the inhibition of hcas and ache .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Eigenschaften

IUPAC Name |

5-(4-acetylphenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-8(14)9-2-4-10(5-3-9)11-6-7-12(17-11)13(15)16/h2-7H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTWCUABWGGMNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366617 |

Source

|

| Record name | 5-(4-acetylphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52938-95-1 |

Source

|

| Record name | 5-(4-acetylphenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-acetylphenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.